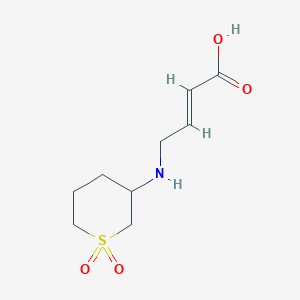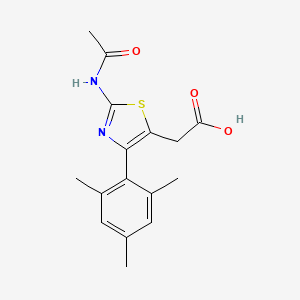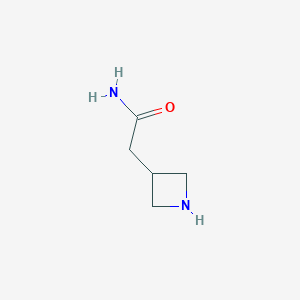
4-((4-Fluorobenzyl)oxy)-3-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Fluorobenzyl)oxy)-3-iodobenzonitrile: is an organic compound that features a benzene ring substituted with fluorine, iodine, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 4-((4-Fluorobenzyl)oxy)-3-iodobenzonitrile is used as a building block for synthesizing more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine can improve the metabolic stability and bioavailability of drug candidates. Additionally, the compound can be used in the synthesis of radiolabeled molecules for imaging studies.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4-((4-Fluorobenzyl)oxy)-3-iodobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target proteins. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
4-Fluorobenzyl chloride: A related compound with similar structural features but different reactivity.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Another compound with a fluorobenzyl group, used in different applications.
Uniqueness: 4-((4-Fluorobenzyl)oxy)-3-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties
Properties
Molecular Formula |
C14H9FINO |
|---|---|
Molecular Weight |
353.13 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H9FINO/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-7H,9H2 |
InChI Key |
VHISNTBWHSGUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)





![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)


![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)




